2-Propen-1-ol, 3-(trimethylsilyl)-
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Overview
Description
2-Propen-1-ol, 3-(trimethylsilyl)-, also known as 3-(trimethylsilyl)-2-propen-1-ol, is an organic compound with the molecular formula C6H12OSi. It is a derivative of propargyl alcohol where the hydrogen atom on the terminal carbon is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability provided by the trimethylsilyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-(trimethylsilyl)- can be achieved through various methods. One common method involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Another method involves the cobalt-catalyzed coupling of protected vinyl halides with trimethylsilylmethylmagnesium chloride. This method is noted for its functional group tolerance and good overall yields .
Industrial Production Methods
Industrial production of 2-Propen-1-ol, 3-(trimethylsilyl)- often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-ol, 3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted propargyl alcohol derivatives.
Scientific Research Applications
2-Propen-1-ol, 3-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Propen-1-ol, 3-(trimethylsilyl)- involves its reactivity as an alcohol and the protective effect of the trimethylsilyl group. The trimethylsilyl group stabilizes the molecule and can be selectively removed under specific conditions, allowing for controlled reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol (2-propyn-1-ol): A simpler analog without the trimethylsilyl group, used in similar applications but with different reactivity and stability profiles.
3-(Trimethylsilyl)propargyl Alcohol: Another derivative with similar properties but different reactivity due to the position of the trimethylsilyl group.
(2Z)-3-(Trimethylsilyl)-2-propen-1-ol: A geometric isomer with distinct reactivity and applications.
Uniqueness
2-Propen-1-ol, 3-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and selective reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Biological Activity
2-Propen-1-ol, 3-(trimethylsilyl)-, also known as (Z)-3-(Trimethylsilyl)prop-2-en-1-ol, is an organosilicon compound characterized by its unique molecular structure. The presence of a trimethylsilyl group attached to a propen-1-ol backbone imparts distinctive chemical properties that make it a subject of interest in various fields, particularly in organic synthesis and drug discovery. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for 2-Propen-1-ol, 3-(trimethylsilyl)- is C₆H₁₄OSi. Its structure allows for various chemical transformations due to the presence of both a hydroxyl group (-OH) and a double bond (C=C). These features contribute to its reactivity and utility in synthetic organic chemistry.
Key Chemical Reactions
- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using agents like pyridinium chlorochromate (PCC).
- Reduction : The double bond can undergo hydrogenation to yield saturated alcohols.
- Substitution : The trimethylsilyl group can be replaced through nucleophilic substitution reactions.
Biological Activity
Research indicates that 2-Propen-1-ol, 3-(trimethylsilyl)- exhibits significant biological activity, particularly in drug discovery contexts. Its lipophilicity, enhanced by the trimethylsilyl group, facilitates interactions with cellular membranes and proteins.
The biological mechanisms are thought to involve:
- Membrane Penetration : The compound's lipophilic nature allows it to effectively penetrate biological membranes.
- Protein Interactions : The hydroxyl group can form hydrogen bonds with target proteins, potentially influencing their activity and stability.
Therapeutic Applications
The compound is being explored for various therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Research : Investigations into its ability to induce apoptosis in cancer cells are ongoing.
Case Study 1: Antimicrobial Properties
A study examined the antimicrobial effects of 2-Propen-1-ol, 3-(trimethylsilyl)- against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The results demonstrated that at certain concentrations, it effectively reduced cell viability in HeLa and MCF-7 cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Properties
Molecular Formula |
C6H14OSi |
---|---|
Molecular Weight |
130.26 g/mol |
IUPAC Name |
3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3 |
InChI Key |
BRTBTJVSPJZQIT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CCO |
Origin of Product |
United States |
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